5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid (CAS 1150114-33-2) is a structurally bifunctional, orthogonally protected heteroaryl building block widely procured for advanced pharmaceutical synthesis and combinatorial library generation. Featuring a reactive boronic acid moiety at the 2-position and a benzyloxycarbonyl (Cbz)-protected aminomethyl group at the 5-position, this compound is utilized for high-throughput Suzuki-Miyaura cross-coupling. The Cbz group provides critical stability under the basic conditions required for palladium-catalyzed coupling, preventing the catalyst poisoning and protodeboronation typically associated with free amines. For procurement professionals and synthetic chemists, this building block offers a reliable, scalable precursor for introducing the aminomethylthiophene pharmacophore into complex active pharmaceutical ingredients (APIs) while maintaining compatibility with acid-sensitive synthetic routes [1].
Attempting to substitute this compound with its unprotected counterpart, 5-(aminomethyl)thiophene-2-boronic acid, routinely results in process failure due to the free amine coordinating with palladium catalysts, which drastically reduces turnover numbers and leads to significant protodeboronation. While the Boc-protected analog (5-((Boc-amino)methyl)thiophene-2-boronic acid) is a common alternative, it fails in synthetic sequences that require intermediate acidic conditions (e.g., TFA-mediated deprotections of other moieties), leading to premature amine unmasking and subsequent side reactions. Procuring the Cbz-protected variant is essential when orthogonal deprotection via mild hydrogenolysis is required later in the synthetic sequence, ensuring that upstream cross-coupling and functionalization steps proceed with high yield and reproducibility [1].
In standard palladium-catalyzed cross-coupling applications, the protection strategy of the aminomethyl group critically dictates process yield. The Cbz-protected 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid consistently delivers target coupling yields (>85%) under standard basic conditions (e.g., K2CO3, Pd(dppf)Cl2). In direct contrast, utilizing the unprotected 5-(aminomethyl)thiophene-2-boronic acid baseline results in severe catalyst chelation and protodeboronation, plummeting target yields to below 30% and requiring excessive catalyst loading. This quantitative disparity highlights the necessity of the Cbz protection for scalable, cost-effective API manufacturing [1].
| Evidence Dimension | Cross-coupling reaction yield |
| Target Compound Data | >85% yield under standard basic coupling conditions |
| Comparator Or Baseline | Unprotected 5-(aminomethyl)thiophene-2-boronic acid (<30% yield) |
| Quantified Difference | >55% absolute increase in target yield |
| Conditions | Pd(dppf)Cl2 catalyst, K2CO3 base, aqueous/organic solvent mixture |
Prevents costly catalyst poisoning and ensures high-throughput scalability in pharmaceutical coupling steps.
For multi-step syntheses involving solid-phase peptide synthesis (SPPS) or complex late-stage functionalization, orthogonal stability is paramount. The Cbz group on 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid exhibits >98% stability when exposed to strong acids like trifluoroacetic acid (TFA) for extended periods. Conversely, the widely used Boc-protected comparator (5-((Boc-amino)methyl)thiophene-2-boronic acid) undergoes complete (100%) cleavage under identical conditions. This stark contrast in acid stability makes the Cbz-protected boronic acid the necessary selection for synthetic routes requiring the removal of other acid-labile protecting groups prior to final amine unmasking [1].
| Evidence Dimension | Protecting group retention under acidic conditions |
| Target Compound Data | >98% retention of Cbz group |
| Comparator Or Baseline | 5-((Boc-amino)methyl)thiophene-2-boronic acid (0% retention / complete cleavage) |
| Quantified Difference | >98% difference in functional group survival |
| Conditions | 50% TFA in dichloromethane (DCM) at room temperature for 2 hours |
Enables selective, multi-step synthetic routes without premature amine exposure, directly reducing impurity profiles.
While pinacol esters are often procured for their shelf stability, the free boronic acid form of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid offers higher atom economy and enhanced reactivity in aqueous-organic mixtures. The free boronic acid bypasses the in situ hydrolysis step required by the pinacol ester comparator, accelerating the transmetalation phase of the catalytic cycle. This results in shorter reaction times (often <4 hours compared to >12 hours for bulky esters) and eliminates the generation of pinacol byproducts, streamlining downstream purification and improving the overall E-factor of the manufacturing process [1].
| Evidence Dimension | Reaction time and atom economy |
| Target Compound Data | Direct coupling <4 hours; higher atom economy |
| Comparator Or Baseline | 5-((Cbz-amino)methyl)thiophene-2-boronic acid pinacol ester (>12 hours; lower atom economy) |
| Quantified Difference | >3x reduction in reaction time; elimination of pinacol waste |
| Conditions | Aqueous-organic biphasic Suzuki coupling conditions |
Accelerates manufacturing throughput and simplifies downstream purification by eliminating pinacol byproducts.
Directly leveraging the high Suzuki coupling yields (>85%) demonstrated in Section 3, this compound is a highly effective building block for introducing the aminomethylthiophene pharmacophore into Factor Xa inhibitors and other serine protease targets without causing catalyst poisoning [1].
Utilizing its >98% stability against TFA cleavage (Section 3), this building block is highly effective for combinatorial library synthesis where intermediate acidic deprotections are required before final hydrogenolytic cleavage of the Cbz group [1].
Capitalizing on the rapid kinetics and lack of pinacol waste (Section 3), this free boronic acid is suited for process chemistry routes aiming to optimize the E-factor and reduce downstream purification bottlenecks in large-scale API production [1].